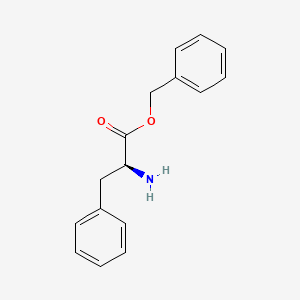

Benzyl 3-phenyl-L-alaninate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRSPUHXEPWUBZ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

962-39-0 | |

| Record name | Phenylalanine benzyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=962-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyl 3-phenyl-L-alaninate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 3-phenyl-L-alaninate

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1][2] this compound, the benzyl ester of L-phenylalanine, is a critical building block in this field. It serves as a key intermediate where the carboxylic acid moiety of the amino acid is masked, or "protected," allowing for selective reaction at the N-terminus.[2] This protection strategy is paramount in sequential peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound, tailored for researchers and professionals in synthetic chemistry and drug development.

PART 1: Synthesis and Purification

The synthesis of this compound is most classically achieved via a direct acid-catalyzed esterification, a variant of the Fischer-Speier esterification. This method is robust, scalable, and employs readily available starting materials.

Principle of the Reaction: Acid-Catalyzed Esterification

The reaction involves heating L-phenylalanine with benzyl alcohol in the presence of a strong acid catalyst. The equilibrium nature of esterification necessitates the removal of water as it is formed to drive the reaction towards the product.[3]

Rationale for Reagent Selection

-

L-Phenylalanine: The amino acid backbone and source of chirality.

-

Benzyl Alcohol: Serves as both the protecting group source and the reaction solvent, used in excess to push the equilibrium forward.

-

p-Toluenesulfonic Acid (p-TsOH) Monohydrate: The catalyst of choice. As a strong organic acid, it is highly effective at protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by benzyl alcohol.[4][5] Compared to mineral acids like sulfuric acid, p-TsOH is a crystalline solid, making it easier to handle, and it is less prone to causing charring or other side reactions.[6]

-

Toluene: An inert solvent used to form an azeotrope with water, facilitating its removal via a Dean-Stark apparatus. This is a critical control parameter for achieving high conversion.

Detailed Experimental Protocol: Synthesis

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

-

Charging the Flask: To the flask, add L-phenylalanine (16.5 g, 100 mmol), benzyl alcohol (104 mL, 1000 mmol, 10 equiv.), p-toluenesulfonic acid monohydrate (20.9 g, 110 mmol, 1.1 equiv.), and toluene (150 mL).

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 110-120°C).

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexanes) until the L-phenylalanine spot is consumed (typically 4-6 hours).

-

-

Reaction Quench and Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is ~8. This neutralizes the p-TsOH catalyst.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to remove toluene and excess benzyl alcohol.

-

The crude product is typically obtained as the tosylate salt. For isolation of the free base or conversion to the hydrochloride salt, further specific work-up is required. For many applications, the tosylate or hydrochloride salt is used directly.[7]

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound, often as its tosylate or hydrochloride salt.[8]

-

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

PART 2: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure, purity, and chiral integrity of the synthesized this compound. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Analysis

2.1.1 ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the molecular structure by identifying the chemical environment of all protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

-

Causality: The electron-withdrawing ester group deshields the adjacent protons (α-CH and the benzylic CH₂), shifting them downfield. The aromatic protons on the two distinct phenyl rings will appear in the characteristic aromatic region.

2.1.2 ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

-

Causality: The carbonyl carbon of the ester is highly deshielded and appears significantly downfield (~170-175 ppm). The carbons of the two phenyl rings and the other aliphatic carbons can be clearly distinguished.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[9]

-

Expected Result: The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 256.13.

Chromatographic Analysis

2.3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of the final product. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main product peak.

2.3.2 Chiral HPLC / Supercritical Fluid Chromatography (SFC)

Ensuring the stereochemical integrity of the amino acid ester is critical, as racemization can occur under harsh reaction conditions. Chiral chromatography is used to separate the L- and D-enantiomers. Modern techniques like Ultra-Performance Convergence Chromatography (UPC²), a form of SFC, offer rapid and high-resolution separation of enantiomers.

-

Methodology: A chiral stationary phase (e.g., CHIRALPAK®) is used. The mobile phase often consists of supercritical CO₂ with a co-solvent like methanol. The goal is to observe a single peak corresponding to the L-enantiomer, confirming the absence of the D-enantiomer and thus, high enantiomeric excess (ee).

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.35-7.20 (m, 10H, Ar-H), ~5.15 (s, 2H, Ester -CH₂-), ~3.80 (dd, 1H, α-CH), ~3.10 (m, 2H, β-CH₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~173 (C=O), ~137-127 (Ar-C), ~67 (Ester -CH₂-), ~55 (α-CH), ~39 (β-CH₂) |

| Mass Spec (ESI) | [M+H]⁺ | m/z = 256.13 |

| Chiral HPLC/SFC | Enantiomeric Excess (% ee) | >99% |

Note: NMR chemical shifts are approximate and can be influenced by solvent and concentration. Data is predicted based on analogous structures.[10]

Analytical Characterization Workflow

Caption: Analytical workflow for the comprehensive characterization of the final product.

Conclusion

The successful synthesis and validation of this compound are crucial for its application in peptide synthesis and pharmaceutical development. The Fischer-Speier esterification using p-toluenesulfonic acid offers a reliable and scalable method for its preparation. The subsequent comprehensive characterization, employing a suite of orthogonal analytical techniques including NMR, mass spectrometry, and chiral chromatography, provides an undeniable validation of the product's identity, purity, and stereochemical integrity. This detailed guide equips researchers with the necessary expertise to confidently produce and qualify this vital chemical intermediate.

References

-

Organic Syntheses. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Org. Synth. 2017, 94, 388-398. [Link]

-

Jones, S. et al. Supplementary Information: Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]

-

PubChem. L-Phenylalanine, N-[N-(trifluoroacetyl)-L-alanyl]-, methyl ester. National Center for Biotechnology Information. [Link]

-

Nie, M. et al. (2024). Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of β-alanyl-L-phenylalanine benzyl ester. PrepChem.com. [Link]

-

Zeng, L. et al. (2020). Biochemical Pathway of Benzyl Nitrile Derived From l-Phenylalanine in Tea (Camellia sinensis) and Its Formation in Response to Postharvest Stresses. PubMed. [Link]

-

Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]

-

Atlantis Press. (2016). P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate. Proceedings of the 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control (ICMEMTC 2016). [Link]

-

Balaraman, K. et al. (2012). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

-

Tarvainen, A. et al. (2024). Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. MDPI. [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Material for Chemical Communications. [Link]

-

Asakura, T. et al. (1990). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. PubMed. [Link]

-

Hartzell, C. et al. (1987). Dynamics of Phenylalanine in the Solid State by NMR. MIT Libraries. [Link]

-

Hagarová, I. et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

-

ResearchGate. (2014). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]

- Google Patents. (1975). Method of preparing phenylalanine.

-

p-Toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

- Google Patents. (1957). Process for the synthesis of peptides.

-

ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]

-

PubChem. Benzyloxycarbonyl-L-phenylalanine. National Center for Biotechnology Information. [Link]

-

PubChem. L-Phenylalanine, methyl ester. National Center for Biotechnology Information. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

AZoM. (2018). HPLC Analysis of Phenylalanine Methyl Ester Enantiomers on LARIHC™ CF6-P. [Link]

-

Sivanathan, M. & Karthikeyan, B. (2022). Computational Studies of Self Assembled 3,5 Bis(Tri Fluoro Methyl) Benzyl Amine Phenyl Alanine Nano Tubes. Scientific.Net. [Link]

-

FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

-

Unknown Source. Carboxyl protecting groups. [Link]

-

Hopax Fine Chemicals. (n.d.). Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. [Link]

-

ResearchGate. (2025). Synthesis and evaluation of L-phenylalanine ester-based chiral ionic liquids for GC stationary phase ability. [Link]

-

Reynard, G. et al. (2020). Protecting-group-free synthesis of hydroxyesters from amino alcohols. RSC Publishing. [Link]

-

MassBank. (2017). L-Phenylalanine; LC-ESI-QTOF; MS2. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Para-Toluene Sulfonic Acid Supplier China | High Quality PTSA Manufacturer & Exporter | Uses, Safety Data, Price [p-toluenesulfonicacid-ptbba.com]

- 5. nbinno.com [nbinno.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. L-Phenylalanine benzyl ester hydrochloride(2462-32-0) MS [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-phenyl-L-alaninate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3-phenyl-L-alaninate, the benzyl ester of the essential amino acid L-phenylalanine, is a pivotal molecule in the landscape of pharmaceutical and chemical research. Its strategic importance lies in its role as a versatile building block, primarily in peptide synthesis, where the benzyl group serves as a readily cleavable protecting group for the carboxylic acid functionality. This protection strategy is fundamental in the stepwise assembly of complex peptide chains, preventing unwanted side reactions and ensuring the integrity of the final product.[1] Beyond its utility in peptide chemistry, this compound and its derivatives are explored in various facets of drug development, including the synthesis of chiral ligands, enzyme inhibitors, and as precursors for novel therapeutic agents.[2][3]

This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a deeper understanding of the causality behind these properties and the experimental methodologies employed for their determination. This approach is designed to empower researchers to effectively utilize this compound in their synthetic and developmental workflows.

Core Physicochemical Properties

The utility of this compound in a laboratory and industrial setting is intrinsically linked to its physical and chemical characteristics. A thorough understanding of these properties is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.

Table 1: Key Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| CAS Number | 962-39-0 | 2462-32-0 | [3][4] |

| Molecular Formula | C₁₆H₁₇NO₂ | C₁₆H₁₈ClNO₂ | [4][5] |

| Molecular Weight | 255.32 g/mol | 291.77 g/mol | [4][6] |

| Melting Point | Not available | 197-200 °C | [6] |

| Boiling Point | 382.8 °C at 760 mmHg | Not applicable | [2] |

| Density | 1.142 g/cm³ | Not available | [2] |

| Refractive Index | 1.584 | Not available | [2] |

| pKa (estimated) | ~7-8 (amine) | Not applicable | [7] |

| Appearance | Not available | White crystalline powder | [3][8] |

Expert Insight: The significant difference in the physical state and melting point between the free base and its hydrochloride salt underscores the importance of the compound's form in experimental design. The hydrochloride salt's crystalline nature and high melting point are advantageous for purification and handling, while the free base, likely an oil or low-melting solid at room temperature, may be preferred for specific reaction conditions where the presence of an acid is undesirable. The estimated pKa of the primary amine is derived from the parent amino acid, L-phenylalanine, and is a critical parameter for predicting its behavior in different pH environments, influencing its solubility and reactivity.[7]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties and for the synthesis of this compound, providing a framework for reproducible and reliable results.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. For the crystalline hydrochloride salt, a sharp melting range is expected.

Methodology:

-

Sample Preparation: A small amount of dry this compound hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is rapidly increased to approximately 10-15 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

-

Causality: A slow heating rate near the melting point is crucial for ensuring that the temperature of the heating block accurately reflects the temperature of the sample. Impurities in the sample will typically cause a depression and broadening of the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of this compound is critical for its use in synthesis, purification, and formulation. A detailed study on the hydrochloride salt has been published, providing valuable data.[9][10]

Methodology (Shake-Flask Method):

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile).[9]

-

Equilibration: An excess amount of this compound hydrochloride is added to a known volume of each solvent in a sealed vial.

-

Agitation: The vials are agitated in a constant temperature water bath (e.g., 298.15 K) until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The saturated solutions are allowed to stand, and the undissolved solid is separated by centrifugation and filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality: The shake-flask method ensures that a true equilibrium between the dissolved and undissolved solute is achieved, providing thermodynamic solubility data. The choice of analytical method for quantification must be validated for linearity, accuracy, and precision.

Caption: Shake-Flask Method for Solubility Determination.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the direct esterification of L-phenylalanine with benzyl alcohol, typically catalyzed by an acid.[11][12]

Methodology (Fischer Esterification):

-

Reaction Setup: A mixture of L-phenylalanine, a slight excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate is suspended in a solvent capable of forming an azeotrope with water, such as cyclohexane.[11]

-

Azeotropic Removal of Water: The reaction mixture is heated to reflux in a flask equipped with a Dean-Stark apparatus to continuously remove the water formed during the esterification, driving the equilibrium towards the product.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up and Isolation:

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst and any unreacted L-phenylalanine.

-

The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Causality: The use of a Dean-Stark trap is a critical experimental choice that leverages Le Chatelier's principle to drive the reversible esterification reaction to completion by removing one of the products (water). The choice of a non-polar azeotroping solvent like cyclohexane is also important to facilitate the separation of the immiscible water layer.[11]

Caption: Synthesis of this compound.

Spectral Data Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the phenylalanine backbone and the benzyl ester group. The spectrum would typically be recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectral Data:

-

~7.35 ppm (m, 10H): Overlapping multiplets corresponding to the ten aromatic protons of the two phenyl rings.

-

~5.15 ppm (s, 2H): A singlet for the two benzylic protons of the ester group (-O-CH₂-Ph).

-

~3.80 ppm (dd, 1H): A doublet of doublets for the α-proton of the phenylalanine backbone.

-

~3.00 ppm (m, 2H): A multiplet for the two β-protons of the phenylalanine backbone.

-

~1.70 ppm (s, 2H): A broad singlet for the two protons of the primary amine (-NH₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data:

-

~174 ppm: Carbonyl carbon of the ester.

-

~137-127 ppm: A series of signals for the aromatic carbons of the two phenyl rings.

-

~67 ppm: Benzylic carbon of the ester (-O-CH₂-Ph).

-

~56 ppm: α-carbon of the phenylalanine backbone.

-

~40 ppm: β-carbon of the phenylalanine backbone.

FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted FT-IR Absorption Bands:

-

~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic carbons.

-

~1735 cm⁻¹: C=O stretching vibration of the ester carbonyl group.

-

~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the ester.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 255.

-

Major Fragments:

-

m/z = 164 (loss of the benzyl group, C₇H₇).

-

m/z = 91 (benzyl cation, C₇H₇⁺).

-

Applications in Research and Development

The unique combination of a chiral amino acid core and a labile ester protecting group makes this compound a valuable tool in several areas of research:

-

Peptide Synthesis: As a cornerstone of solid-phase and solution-phase peptide synthesis, it allows for the incorporation of phenylalanine residues into peptide chains.[6]

-

Drug Discovery: It serves as a chiral starting material for the synthesis of a wide range of pharmaceutical compounds, including enzyme inhibitors and receptor ligands.[2]

-

Asymmetric Synthesis: The inherent chirality of the molecule makes it a useful auxiliary or precursor in stereoselective reactions.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, grounded in established experimental methodologies and scientific principles. By understanding these core characteristics, researchers and drug development professionals can more effectively and efficiently utilize this important chemical entity in their pursuit of scientific discovery and therapeutic innovation. The provided protocols and data serve as a practical resource for the synthesis, characterization, and application of this compound.

References

-

PubChem. (n.d.). Benzyl N,N-dibenzyl-L-phenylalaninate. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Org. Synth. 2017, 94, 388-398. Retrieved January 21, 2026, from [Link]

-

Huang, H., Ma, Z., Qiu, J., He, H., Guo, Y., Hu, S., Han, J., Liu, H., & Zhao, Y. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(8), 3156–3164. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Biosynthesis of L-phenylalanine from aromatic precursor benzyl alcohol. Retrieved January 21, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). Synthesis of Benzyl Esters of α-Amino Acids. Retrieved January 21, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 21, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2021). Measurement and Correlation of l-Phenylalanine Benzyl Ester Hydrochloride Solubility in 11 Individual Solvents and a Methanol + Acetone Binary Solvent System from 283.15 to 323.15 K. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). N-(N-carboxy-L-isoleucyl)-L-3-phenylalanine, N-benzyl ester. Retrieved January 21, 2026, from [Link]

-

University of Sheffield. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Benzoyl-L-phenylalanine. Retrieved January 21, 2026, from [Link]

-

Chegg.com. (2020). Solved Starting with benzyl alcohol, outline a synthesis of. Retrieved January 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of β-alanyl-L-phenylalanine benzyl ester. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Benzyloxycarbonyl-L-phenylalanine. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). L-Phenylalanine. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved January 21, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Benzyl Esters of Amino Acids. Retrieved January 21, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 962-39-0 | Product Name : Benzyl L-phenylalaninate. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved January 21, 2026, from [Link]

-

Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. Retrieved January 21, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved January 21, 2026, from [Link]

-

PNAS. (2016). Topic modeling for untargeted substructure exploration in metabolomics. Retrieved January 21, 2026, from [Link]

-

BMRB. (n.d.). bmse000045 L-Phenylalanine. Retrieved January 21, 2026, from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved January 21, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved January 21, 2026, from [Link]

-

PubMed. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester.... Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2025). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. Retrieved January 21, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. L-Phenylalanine benzyl ester, HCl | CymitQuimica [cymitquimica.com]

- 6. L-苯丙氨酸苄酯 盐酸盐 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Benzyl 3-phenyl-L-alaninate CAS number and molecular structure

An In-Depth Technical Guide to Benzyl 3-phenyl-L-alaninate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block in synthetic organic chemistry. More commonly known as L-Phenylalanine benzyl ester, this compound serves as a cornerstone in modern peptide synthesis and drug development. Its principal utility lies in the protection of the C-terminal carboxyl group of phenylalanine, facilitating the controlled, stepwise elongation of peptide chains. This document details its chemical identity, molecular structure, synthesis protocols, and analytical characterization. Furthermore, it offers field-proven insights into its application, particularly within solid-phase and liquid-phase peptide synthesis, explaining the causality behind its selection and use. Detailed experimental workflows, data tables, and process diagrams are provided to equip researchers with the practical knowledge required for its effective application.

Compound Identification and Physicochemical Properties

This compound is the benzyl ester of the essential amino acid L-phenylalanine. It is most commonly handled in its free base form or as a more stable salt, such as the hydrochloride or p-toluenesulfonate salt, which enhances shelf-life and simplifies handling in synthesis.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| Chemical Name | Benzyl (2S)-2-amino-3-phenylpropanoate | [1] |

| Synonyms | L-Phenylalanine benzyl ester, Benzyl L-phenylalaninate | [1][2][3] |

| CAS Number | 962-39-0 (free base) | [2][4] |

| 2462-32-0 (hydrochloride salt) | ||

| 1738-78-9 (p-toluenesulfonate salt) | [5] | |

| Molecular Formula | C₁₆H₁₇NO₂ | [2][4] |

| Molecular Weight | 255.31 g/mol | [2][4] |

| Appearance | White crystalline powder (for salts) | [6] |

| Melting Point | 197-200 °C (hydrochloride salt) | |

| Optical Activity | [α]20/D −13±1°, c = 1% in acetic acid: water (4:1) (HCl salt) |

Molecular Structure

The structure consists of an L-phenylalanine core, featuring a chiral center at the alpha-carbon, which is crucial for the biological activity of the resulting peptides. The carboxylic acid functional group is masked as a benzyl ester.

Caption: Molecular structure of this compound.

Synthesis and Purification

The most common and industrially scalable method for preparing this compound is the direct Fischer esterification of L-phenylalanine with benzyl alcohol, catalyzed by a strong acid. The p-toluenesulfonate (tosylate) salt is often prepared directly, as it yields a stable, crystalline product that is easily purified.

Causality in Synthesis Design:

-

Catalyst Choice: p-Toluenesulfonic acid (TsOH) is an ideal catalyst. It is a strong, non-oxidizing acid that is solid and easy to handle. Crucially, its conjugate base (tosylate) forms a stable, crystalline salt with the product, facilitating isolation and purification.

-

Water Removal: The esterification is an equilibrium reaction. To drive the reaction to completion, water must be removed as it is formed. This is typically achieved by azeotropic distillation using a solvent like toluene or benzene with a Dean-Stark apparatus.

-

Purification: The direct crystallization of the tosylate salt from the reaction mixture is highly efficient. It removes unreacted starting materials and by-products, often eliminating the need for column chromatography at scale. The free base can be liberated from the salt just before use by treatment with a mild base.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of L-Phenylalanine Benzyl Ester Tosylate.

Experimental Protocol: Synthesis of L-Phenylalanine Benzyl Ester p-Toluenesulfonate Salt

-

Setup: Equip a 1 L round-bottom flask with a Dean-Stark trap, a condenser, and a magnetic stirrer.

-

Charging Flask: To the flask, add L-phenylalanine (0.1 mol), p-toluenesulfonic acid monohydrate (0.11 mol), benzyl alcohol (0.3 mol, excess), and toluene (250 mL).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (0.1 mol + water from the catalyst) has been collected, typically 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the flask to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Crystallization: Add diethyl ether (200 mL) to the concentrated solution while stirring. The product will precipitate as a white solid. Cool the mixture in an ice bath for 1 hour to maximize crystal formation.

-

Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 50 mL) to remove excess benzyl alcohol.

-

Drying: Dry the crystalline product under high vacuum to a constant weight. The expected yield is typically >90%. The product's identity and purity should be confirmed by melting point and NMR spectroscopy.

Applications in Peptide Synthesis and Drug Development

The primary application of this compound is as a C-terminal protecting group in peptide synthesis.[7] The benzyl (Bzl) ester is a key component of the traditional Boc/Bzl protection strategy and remains valuable for specific applications.[8]

Expertise & Rationale:

-

Stability: The benzyl ester is robust and stable under the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to remove N-terminal Boc protecting groups.[8] This orthogonality is fundamental to stepwise peptide synthesis, ensuring the C-terminus remains protected while the N-terminus is elongated.

-

Cleavage: The benzyl group is typically removed under harsh conditions, which means it remains in place until the very end of the synthesis. Cleavage is achieved either by strong acids like anhydrous hydrogen fluoride (HF) or, more commonly and safely, by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst).[8] The latter method is exceptionally clean, yielding only the free carboxylic acid and toluene.

-

Drug Development: By enabling the synthesis of complex peptides, this building block is integral to the development of peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules.[6][9][10]

Role as a Protecting Group

Caption: Use of this compound in a peptide synthesis cycle.

Other Applications: Anti-Sickling Agent

Research has shown that L-Phenylalanine benzyl ester can act as an anti-sickling agent for erythrocytes in sickle cell disease.[11] The molecule rapidly enters the red blood cells and is hydrolyzed into L-phenylalanine and benzyl alcohol. Both of these hydrolysis products inhibit the gelation of deoxyhemoglobin S. This dual action, combined with an increase in cell volume, contributes to its therapeutic potential.[11]

Analytical Data

Verifying the identity and purity of this compound is critical. The following data are typical for the compound.

| Analysis Technique | Expected Results |

| ¹H NMR | Aromatic Protons: Multiple signals between ~7.0-7.5 ppm (10H, from both phenyl and benzyl rings). Benzyl CH₂: Singlet around ~5.1 ppm (2H). Alpha-Proton (Cα-H): Triplet or doublet of doublets around ~3.7-3.9 ppm (1H). Beta-Protons (Cβ-H₂): Doublet of doublets around ~2.9-3.1 ppm (2H). Amine (NH₂): Broad singlet, position variable (~1.5-2.5 ppm). |

| ¹³C NMR | Carbonyl (C=O): ~174-176 ppm. Aromatic Carbons: Multiple signals ~127-138 ppm. Benzyl CH₂: ~66-68 ppm. Alpha-Carbon (Cα): ~55-57 ppm. Beta-Carbon (Cβ): ~39-41 ppm. |

| FT-IR (cm⁻¹) | N-H Stretch: ~3300-3400 (primary amine). C-H Stretch (Aromatic): ~3030-3100. C=O Stretch (Ester): ~1730-1750. C=C Stretch (Aromatic): ~1450-1600. C-O Stretch (Ester): ~1150-1250. |

| Mass Spec (ESI-MS) | [M+H]⁺: Calculated for C₁₆H₁₇NO₂ is 256.1332; Found should be within 5 ppm. |

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[3] It is intended for research and development use only.[3]

Conclusion

This compound is a deceptively simple molecule that provides immense value to synthetic chemists, particularly in the fields of peptide research and drug discovery. Its robust nature as a C-terminal protecting group, combined with well-established protocols for its synthesis and removal, ensures its continued relevance. Understanding the chemical principles behind its application allows researchers to leverage this building block to its full potential, enabling the creation of complex and therapeutically important peptides.

References

- Letopharm Limited. (n.d.). This compound| CAS:#962-39-0. Retrieved from Letopharm Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF86yFdIJjQ7YRWqaj2UsbK1RuACnj6pzGieFIGNDcorMoW4fVnuVRPosk26nFaTaisjv9__uYuCB0oiTHqHS-ghySvFOj_qcp_L9FAWOZyCs_hcIhZDf_F_ZpAs-dfh78=]

- ChemicalBook. (2024). This compound | 962-39-0. Retrieved from ChemicalBook Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVIGYE2g3_YceYM8qNLLcIPpzQ-_hupjybK9q-39wDVO5Tp8KmA9IQrGVNg92o3o_fclOTUuk6-jP--4lJ_LFJTx-pNL98HJJb0oezLVoBwX8gIRozNcx6F_E6bz_mCPdNGLVYLX6qdytZWSocBM6jKIS4zQT1YjILF-lzVgAaA==]

- ChemicalBook. (2024). This compound - Safety Data Sheet. Retrieved from ChemicalBook Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9AnfgaA_dWExeA0Q_iMdQI3qzhkufODMHmHCzuR5AzNEsI08JcoafH2WpLqomAb6d7Z5jjikkrSSkKqSH7SH4IpKtHfNhzAN_RcqbagSCtEKinDUPMLPxjOeZFsYR92NmmEKytFv9QoaeyNJYqMoN5KR_a871hd5bP2FA]

- Johnston, J. N., et al. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Organic Syntheses, 94, 388-398. [http://www.orgsyn.org/demo.aspx?prep=v94p0388]

- Pharmaffiliates. (n.d.). Benzyl L-phenylalaninate | CAS No : 962-39-0. Retrieved from Pharmaffiliates Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Mlb440TXjt1nSiZFut-Ah5a-e7gM-Xh5CD-QG42ZRafrMDmL7lcB10wzhvlUHqxqO8Klx0jV4mxzSYz8SDIpvS5l9LpasgqFowAkbubNV5Yh8VYPgCmIEgNnkSzuqjN9frq-z4YoIk0bSW-OdasCb8Uu6uklCfvXu9wlYPCtisViwJiAByudW3G1n8f-s8M=]

- Sigma-Aldrich. (n.d.). L-Phenylalanine benzyl ester hydrochloride. Retrieved from Sigma-Aldrich Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdxg6txQzZbCUAeQM5vPLA32ZQklVFQ-n9c3zc3f_mASEiLeneVXP1Mk5eNGvCXCSD-46wZcMGGy-E5kNfEKMtp1skD7P44PEc_pRU2zIgXpMwj5LCIEVXaxDoIVfnserrH41UG1pIOQ_UREWbUNfS1f8L]

- PubChem. (2023). Benzyl-3-chloro-L-phenylalanate. National Center for Biotechnology Information. Retrieved from PubChem Website. [https://pubchem.ncbi.nlm.nih.gov/compound/166177255]

- J&K Scientific LLC. (n.d.). Benzyl-L-phenylalanine methyl ester hydrochloride | 7703-09-5. Retrieved from J&K Scientific Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEClozPuv3kp1zu6OhjnYE_tVsoPWcqPe-ZiXjoIMget2D0i0l7unqYeJ__EgdB56_Ir8xaEG2VsPyx-JJy3HPCmnWBvedZOdxBJ5YAW5RhxIlpHSxp8kvW8y_cU8G27ETtgac=]

- PubChem. (n.d.). N-benzyloxycarbonyl-DL-3-phenylalanine. National Center for Biotechnology Information. Retrieved from PubChem Website. [https://pubchem.ncbi.nlm.nih.gov/compound/100081]

- Chem-Impex. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride. Retrieved from Chem-Impex Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGO_xoUd_2BUz3e-ACD5Kxre8vebPlaUmbHnrW-0CgaRiGqFBG5Jvoz-Wb2LGRSr07ZchmIRc9n08b590wMnDZYyqvCUSUGpwJFz039Kez-X92uJHpT9TIRsbGoKfs1wWJibk=]

- PrepChem.com. (n.d.). Synthesis of N-(2-naphthylsulfonyl)-3-phenyl-D-alanine benzyl ester. Retrieved from PrepChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvmEHmHBPN0dL7FbC0Fgth28kPShLfgpj_jX_7YHUQ5mdLs-GrNc7iWeau34jqjfVij9Be1CYDzqhUD5GU7KAbr96c3GDjUvGBFk2oPEIOTfxE29qJhbDSuvUDp0DdoqkQ_m2wpIQgZu0llC4MeuaSXLIrRBosFOg2qEQHCWRFbhRzJzEc]

- BenchChem. (n.d.). BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides. Retrieved from BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB4WlugHdjbs32AmewpKTNol9z6Phi-Gi8F0FzxsZy8oXwOp1Xawkd_2HgBMkMuKbh9YAkc4e49y6Esj2hR4IlLLX4ezbYJ6--DEgMq66o5bikSNTRuuHvseUoxRkGnlwl81Keiv88xFeLH8LCcCLNiTHWszqApqfjXeN100EMoqrYxZIX2KM_FaHocqBuy2NQ4uLHi378XgQse1CGWC3J7GCjhR-c]

- BenchChem. (n.d.). Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. Retrieved from BenchChem Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw_HPytzU3EPTsN1TB4jTWSn5L0SLMlf15t72el1tzJvcrQNlUQoNQga2EKC4b_s_RlCT5pdiH1az7MD40IuH-SFw8mhusQ1xMI_z2UpkJDjwQ4sykMAKdAANXB5sPLp9kk6Mze8SoA4WkhTqCk_5lLleTYUfEKTHj7qbCDvZ2acbHTacGv8g8mjIVfHBVXFJHvZvIuWGOJ0X6hAA=]

- The Royal Society of Chemistry. (2012). Supplementary Material. Retrieved from RSC Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXu3P6CFxG1LxVYKHqFjp-JuJcMHpdxInO69FwnhXLzN0lbIdivX6N9HfIfaUyZsKKtXDYxysse_6nPiulw3uRl_Xe0-Z8Stqc8Ke6PU1n_HOD9uccBWU_4Gtu9vCmY9YBnUuVniG7eCW5r9fDWxr9YzDeJ__gGw==]

- ChemicalBook. (n.d.). 3-Phenyl-L-alanine benzyl ester 4-toluenesulphonate | 1738-78-9. Retrieved from ChemicalBook Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8czqTt7hVgyGEemu8ec2HiiZymFBimMb7JKAZwu4jM39PLdezM-4CxD-JUCnmKbJW0q33j9nrVWPbK7X4IUim96mYfyY5Lugj41lInPnrvTI7UnU__xUR5FmxL2jAIiCopAQuJeEMLRW32J3IOGxQv31_SdAl3LybZjMP1KWxu7U=]

- Chem-Impex. (n.d.). L-Phenylalanine benzyl ester hydrochloride. Retrieved from Chem-Impex Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMo1-1yiqeYdcitmpZt3qCSlBiIO349J0UriOaLBy8VQXNHhTurP5cRNgPjQrsXRLX7Ia1tOwjkWZ5VT1ixvjicCV866RzEk_ugQBilf7-BCgLY9kg2NqFf7Dok_qs2qEI1Q4=]

- G. N. Abraham, et al. (1987). Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 923(1), 97-104. [https://pubmed.ncbi.nlm.nih.gov/2432921/]

- Al-Zoubi, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1079. [https://www.beilstein-journals.org/bjoc/articles/16/99]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound| CAS:#962-39-0 -Letopharm Limited [letopharm.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 962-39-0 [chemicalbook.com]

- 5. 1738-78-9 CAS MSDS (3-Phenyl-L-alanine benzyl ester 4-toluenesulphonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 11. Mode of transport and possible mechanism of action of L-phenylalanine benzyl ester as an anti-sickling agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Benzyl 3-phenyl-L-alaninate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of Benzyl 3-phenyl-L-alaninate, a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who rely on precise structural elucidation for quality control, reaction monitoring, and new molecular entity development. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this specific molecule.

Introduction: The Significance of this compound

This compound, the benzyl ester of the essential amino acid L-phenylalanine, serves as a crucial building block in the synthesis of peptides and peptidomimetics. Its structure combines the chirality of L-phenylalanine with a benzyl protecting group on the carboxylic acid, facilitating its use in solution-phase and solid-phase peptide synthesis. Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stability of this compound, thereby guaranteeing the integrity of the subsequent synthetic steps and the final active pharmaceutical ingredient.

This guide will provide a detailed examination of the NMR, IR, and MS data for this compound. We will not only present the spectral data but also offer insights into the experimental rationale and data interpretation, reflecting the expertise of a seasoned application scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The predicted spectrum of this compound in a common deuterated solvent like chloroform-d (CDCl₃) is detailed below.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35-7.20 | m | 10H | Aromatic (Phenyl & Benzyl) | The overlapping multiplets arise from the ten protons of the two phenyl rings. |

| ~5.15 | s | 2H | Benzyl CH₂ | The singlet corresponds to the two equivalent protons of the benzylic methylene group. |

| ~3.80 | dd | 1H | α-CH | This doublet of doublets results from coupling to the two diastereotopic β-protons. |

| ~3.10 & ~2.95 | dd, dd | 2H | β-CH₂ | These two distinct doublet of doublets are due to the diastereotopic nature of the methylene protons adjacent to the chiral center. |

| ~1.70 | br s | 2H | NH₂ | The broad singlet is characteristic of amine protons, which can undergo exchange. Its chemical shift is concentration-dependent. |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~174.5 | Ester C=O | The carbonyl carbon of the ester group is significantly deshielded. |

| ~138.0 | Aromatic C (quaternary, Phenyl) | The ipso-carbon of the phenylalanine phenyl ring. |

| ~136.0 | Aromatic C (quaternary, Benzyl) | The ipso-carbon of the benzyl group phenyl ring. |

| ~129.5, ~128.8, ~128.5, ~127.0 | Aromatic CH | Signals for the protonated aromatic carbons of both phenyl rings. |

| ~67.0 | Benzyl CH₂ | The carbon of the benzylic methylene group. |

| ~56.0 | α-CH | The chiral α-carbon attached to the nitrogen. |

| ~40.5 | β-CH₂ | The methylene carbon of the phenylalanine side chain. |

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR experiment is critical for obtaining high-quality data. The following is a standardized protocol for acquiring ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 scans, or until a sufficient signal-to-noise ratio is achieved.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Apply baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Peak pick to determine the precise chemical shifts.

-

Diagram: NMR Spectroscopic Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester, amine, and aromatic moieties. The data presented here is for the hydrochloride salt, which will show some differences from the free base, particularly in the N-H stretching region.

Table 3: IR Spectral Data for L-Phenylalanine Benzyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3400-3000 | Strong, Broad | N-H⁺ stretch | Ammonium salt |

| ~3100-3000 | Medium | Aromatic C-H stretch | Phenyl & Benzyl rings |

| ~2950-2850 | Medium | Aliphatic C-H stretch | CH, CH₂ |

| ~1740 | Strong | C=O stretch | Ester carbonyl |

| ~1600, ~1495, ~1455 | Medium to Weak | C=C stretch | Aromatic rings |

| ~1220 | Strong | C-O stretch | Ester |

| ~740, ~700 | Strong | C-H out-of-plane bend | Monosubstituted benzene |

Note: For the free base, the N-H stretch would appear as two sharper bands around 3350 and 3280 cm⁻¹ for the primary amine.

Experimental Protocol for IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Diagram: IR Spectroscopy Analysis Workflow

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum presented here is for the hydrochloride salt, but the fragmentation will be of the protonated free base.

Mass Spectral Data

Table 4: Mass Spectral Data for L-Phenylalanine Benzyl Ester Hydrochloride

| m/z | Proposed Fragment Ion |

| 256 | [M+H]⁺ (protonated free base) |

| 166 | [M - C₇H₇O]⁺ |

| 120 | [M - OCH₂C₆H₅]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would proceed via characteristic pathways for amino acid esters.

-

Molecular Ion Peak: The protonated molecule [M+H]⁺ would be observed at m/z 256.

-

Loss of the Benzyloxy Group: Cleavage of the ester C-O bond can lead to the loss of a benzyloxy radical, resulting in an acylium ion at m/z 120.

-

Formation of the Tropylium Ion: The benzyl group readily rearranges to the stable tropylium cation at m/z 91, which is often a base peak in the spectra of benzyl-containing compounds.

-

Loss of the Benzyl Ester Moiety: Fragmentation can also involve the loss of the entire benzyl ester group, leading to the [M - C₈H₇O₂]⁺ ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature to facilitate desolvation.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Diagram: Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. This guide has detailed the expected and observed spectral data, provided robust experimental protocols, and offered expert interpretation of the results. By understanding the causality behind the spectroscopic signatures, researchers and drug development professionals can confidently utilize this critical building block in their synthetic endeavors, ensuring the quality and integrity of their work.

References

-

PrepChem. Synthesis of N-(2-naphthylsulfonyl)-3-phenyl-D-alanine benzyl ester. [Link]

-

Organic Syntheses. Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Org. Synth. 2017, 94, 388-398. [Link]

-

FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of L -alanine (A), L -alanine benzyl ester.... [Link]

Biological activity of Benzyl 3-phenyl-L-alaninate derivatives

An In-depth Technical Guide to the Biological Activity of Benzyl 3-phenyl-L-alaninate Derivatives

Authored by a Senior Application Scientist

Foreword

The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can be tailored to address a multitude of therapeutic challenges. Among the vast array of molecular frameworks, amino acid derivatives have garnered significant attention due to their inherent chirality and biocompatibility, offering a versatile platform for the development of new therapeutic agents. This guide focuses on a particularly promising class of these compounds: this compound derivatives. Possessing a unique structural motif, these molecules have demonstrated a remarkable breadth of biological activities, ranging from anti-sickling and antidiabetic to anticancer and antimicrobial effects.

This document is intended for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a comprehensive resource that elucidates the synthesis, mechanisms of action, and evaluation of these promising derivatives. By providing not only the "what" but also the "why" behind experimental choices, this guide aims to empower researchers to explore the full therapeutic potential of this compound derivatives and to pave the way for the development of next-generation therapeutics.

The Chemical Core: An Introduction to this compound Derivatives

This compound forms the foundational structure of the derivatives discussed in this guide. It is an ester of L-phenylalanine, an essential amino acid, and benzyl alcohol. The core structure features two aromatic rings, a chiral center, and functional groups (an amine and an ester) that are amenable to a wide range of chemical modifications. This structural versatility allows for the fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn dictates the biological activity of the resulting derivatives. The inherent chirality of the L-phenylalanine backbone often plays a crucial role in the stereospecific interactions with biological targets, a key consideration in rational drug design.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives typically involves the protection of the amino group of L-phenylalanine, followed by esterification with benzyl alcohol, and subsequent deprotection and derivatization of the amino group. A general synthetic scheme is outlined below.

Figure 1: General synthetic workflow for this compound derivatives.

Experimental Protocol: General Synthesis

-

Amino Group Protection: Dissolve L-phenylalanine in a suitable solvent (e.g., a mixture of dioxane and water). Add a base (e.g., sodium bicarbonate) followed by the protecting agent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Esterification: Dissolve the N-protected L-phenylalanine in an anhydrous solvent (e.g., dichloromethane). Add benzyl alcohol and a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC)) and stir at 0°C to room temperature.

-

Deprotection: Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid (TFA) for Boc deprotection). Stir at room temperature until the reaction is complete.

-

Derivatization: Dissolve the deprotected this compound in an anhydrous solvent with a base (e.g., triethylamine) and cool to 0°C. Add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride) dropwise and stir until the reaction is complete.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Key Biological Activities and Mechanisms of Action

Anti-sickling Activity

Certain this compound derivatives have shown promise as anti-sickling agents for the treatment of sickle cell disease.

Mechanism of Action

The anti-sickling effect is believed to be multifactorial. The derivatives readily penetrate erythrocytes and are hydrolyzed into L-phenylalanine and benzyl alcohol, both of which are known to inhibit the gelation of deoxygenated sickle hemoglobin (deoxy-HbS). Furthermore, these compounds can fluidize the erythrocyte membrane, leading to an influx of water and subsequent cell swelling. This increase in cell volume reduces the intracellular hemoglobin concentration, further inhibiting sickling.

Figure 2: Mechanism of anti-sickling activity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Several novel benzyl-substituted (S)-phenylalanine derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose metabolism, making them promising candidates for the treatment of type 2 diabetes.[1]

Mechanism of Action

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these derivatives prevent the degradation of GLP-1 and GIP, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This ultimately results in improved glycemic control.

Figure 3: DPP-4 inhibition pathway.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is based on a fluorometric method that measures the cleavage of a synthetic substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of human recombinant DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the test compound at various concentrations.

-

Add the DPP-4 enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Measure the fluorescence intensity (excitation: 360 nm, emission: 460 nm) kinetically for 30 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Quantitative Data: DPP-4 Inhibitory Activity

| Derivative | IC50 (nM) | Reference |

| 4-fluorobenzyl substituted | 3.79 | [1] |

| Other benzyl-substituted derivatives | 3.79 - 25.52 | [1] |

Anticancer Activity

L-phenylalanine dipeptide derivatives have demonstrated potent antitumor activity against prostate cancer cells, and other derivatives have shown cytotoxicity against various cancer cell lines.[2][3][4][5][6][7][8]

Mechanism of Action

The anticancer mechanism of these derivatives appears to be multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives have been shown to up-regulate the expression of apoptosis-related proteins and transcription factors. For example, a novel L-phenylalanine dipeptide derivative, HXL131, was found to target DUSP1 and TNFSF9, leading to apoptosis and inhibition of cell proliferation in prostate cancer cells.[2][3] Other phenylalanine derivatives, such as melphalan, act as alkylating agents, cross-linking DNA and leading to cell cycle arrest and apoptosis.[9]

Figure 4: Anticancer mechanism of action.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data: Anticancer Activity

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Oxime derivative 22 | A549 (Lung) | 2.47 | [6] |

| Oxime derivative 21 | A549 (Lung) | 5.42 | [6] |

| Carbohydrazide derivative 25 | A549 (Lung) | 8.05 | [6] |

| Carbohydrazide derivative 26 | A549 (Lung) | 25.4 | [6] |

| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [4] |

| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [4] |

| Compound 3d | MCF-7 (Breast) | 43.4 | [4] |

| Compound 4d | MCF-7 (Breast) | 39.0 | [4] |

| Compound 7j | MDA-MB-231 (Breast) | 3.1 | [8] |

| Compound 7j | MCF-7 (Breast) | 6.8 | [8] |

| Compound 7l | MCF-7 (Breast) | 3.8 | [8] |

| Compound 7d | MCF-7 (Breast) | 4.2 | [8] |

Antimicrobial Activity

Cationic surfactants based on phenylalanine have demonstrated good activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.[10]

Mechanism of Action

The antimicrobial action of these derivatives is primarily attributed to their ability to disrupt bacterial cell membranes. As cationic molecules, they interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The hydrophobic phenylalanine and benzyl moieties then insert into the lipid bilayer, leading to membrane destabilization, increased permeability, and ultimately cell lysis.

Figure 5: Antimicrobial mechanism of action.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microplate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity

| Derivative | Organism | MIC (µM) | Reference |

| C12 Phenylalanine derivative | S. aureus | 62 | [10] |

| C12 Phenylalanine derivative | E. coli | 125 | [10] |

| C14 Phenylalanine derivative | S. aureus | 125 | [10] |

| C14 Phenylalanine derivative | E. coli | 250 | [10] |

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities. Their synthetic tractability allows for the generation of large libraries of analogues for structure-activity relationship studies, enabling the optimization of potency and selectivity for various therapeutic targets. The anti-sickling, antidiabetic, anticancer, and antimicrobial properties highlighted in this guide underscore the significant potential of this chemical scaffold in addressing unmet medical needs.

Future research in this area should focus on several key aspects. A deeper understanding of the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design and the identification of novel therapeutic targets. The exploration of a wider range of chemical modifications to the core structure could lead to the discovery of derivatives with enhanced potency and improved pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued investigation of this compound derivatives holds great promise for the development of innovative and effective therapies for a variety of human diseases.

References

-

Li, L., et al. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. PubMed Central. [Link]

-

Saadatmand, Z. N., et al. (2026). Synergistic Effect of Phenylalanine Residues Governs the Mechanism of Membrane Disrupting Action of Aurein 1.2. ACS Publications. [Link]

-

Lee, E., et al. Role of Phenylalanine and Valine10 Residues in the Antimicrobial Activity and Cytotoxicity of Piscidin-1. PLOS One. [Link]

-

Shai, Y., et al. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2. ResearchGate. [Link]

-

Jondan, N., et al. Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. MDPI. [Link]

-

Saadatmand, Z. N., et al. (2026). Synergistic Effect of Phenylalanine Residues Governs the Mechanism of Membrane Disrupting Action of Aurein 1.2. Journal of Medicinal Chemistry. [Link]

-

Wohland, T., et al. Synergistic Effect of Phenylalanine Residues Governs the Mechanism of Membrane Disrupting Action of Aurein 1.2. Journal of Medicinal Chemistry Ahead of Print. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Melphalan?. [Link]

-

Fakayode, S. O., et al. (2019). Antioxidant, Antidiabetic and Anticancer Activities of L-Phenylalanine and L-Tyrosine Ester Surfactants: In Vitro and In Silico Studies of their Interactions with Macromolecules as Plausible Mode of Action for their Biological Properties. Current Bioactive Compounds. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. [Link]

-

Dallemagne, P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2013). Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Gornicka, A., et al. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. [Link]

-

ResearchGate. (n.d.). 1/IC50 values of antitumor screening of target derivatives against the... [Link]

-

PrepChem.com. (n.d.). Synthesis of N-(2-naphthylsulfonyl)-3-phenyl-D-alanine benzyl ester. [Link]

-

Jones, S., et al. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. [Link]

-

El-Sayed, M. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Jin, Q-H., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. [Link]

-

Stawinski, J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. PubMed Central. [Link]

-

Letopharm Limited. (n.d.). This compound| CAS:#962-39-0. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 10. Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation | MDPI [mdpi.com]